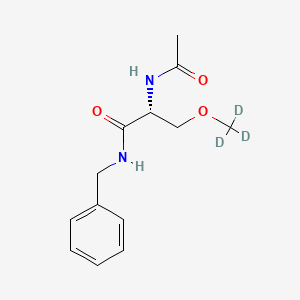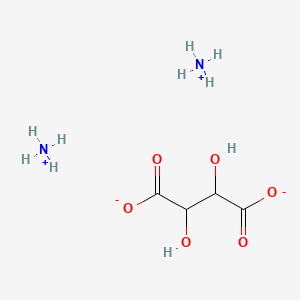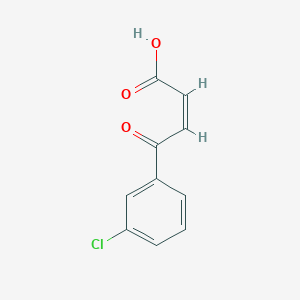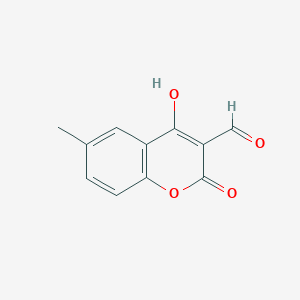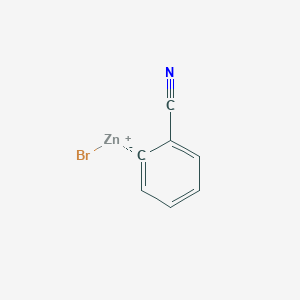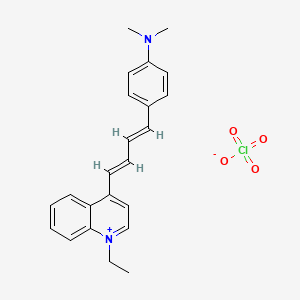
TNPA HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TNPA Hydrochloride, also known as tris(p-nitrophenyl)amine hydrochloride, is a chemical compound with significant applications in various fields. It is a derivative of tris(p-nitrophenyl)amine, which is known for its unique structural properties and reactivity. TNPA Hydrochloride is commonly used in organic synthesis and as an intermediate in the production of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of TNPA Hydrochloride involves the reaction of tris(p-nitrophenyl)amine with hydrochloric acid. The process typically includes the following steps:
- Dissolution of tris(p-nitrophenyl)amine in a suitable solvent such as ethanol or methanol.
- Addition of hydrochloric acid to the solution under controlled temperature and stirring conditions.
- Precipitation of TNPA Hydrochloride as a solid product, which is then filtered and dried.
Industrial Production Methods: In industrial settings, the production of TNPA Hydrochloride may involve more advanced techniques to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: TNPA Hydrochloride undergoes various chemical reactions, including:
Reduction: TNPA Hydrochloride can be reduced to tris(p-aminophenyl)amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups in TNPA Hydrochloride can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: TNPA Hydrochloride can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Reduction: Tris(p-aminophenyl)amine.
Substitution: Various substituted derivatives of tris(p-nitrophenyl)amine.
Oxidation: Oxidized derivatives of TNPA Hydrochloride.
Applications De Recherche Scientifique
TNPA Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of TNPA Hydrochloride involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, TNPA Hydrochloride acts as an electron acceptor, facilitating the transfer of electrons from the reducing agent to the nitro groups. This results in the formation of the corresponding amine derivatives. The exact molecular targets and pathways may vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Tris(p-aminophenyl)amine: A reduced form of TNPA Hydrochloride with similar structural properties but different reactivity.
Tris(p-nitrophenyl)methane: Another compound with three nitrophenyl groups attached to a central carbon atom, used in similar applications.
Uniqueness: TNPA Hydrochloride is unique due to its specific structural arrangement and the presence of three nitro groups, which confer distinct reactivity and chemical properties. This makes it a valuable compound in various chemical and industrial processes.
Propriétés
Numéro CAS |
1114452-57-1 |
|---|---|
Formule moléculaire |
C19H21NO3 . HCl |
Poids moléculaire |
347.84 |
Pureté |
>98% |
Synonymes |
2,10,11-Trihydroxy-N-propylnoraporphine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


